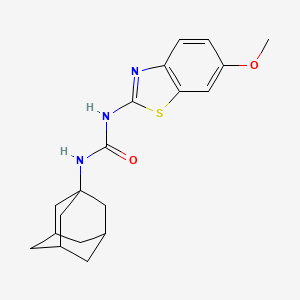

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-24-14-2-3-15-16(7-14)25-18(20-15)21-17(23)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSOFRLJYMOKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The molecular formula is with a molecular weight of 357.47 g/mol. This compound features an adamantane moiety, known for its stability and ability to enhance bioavailability, linked to a benzothiazole derivative that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine, resulting in a urea linkage that is crucial for its biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzothiazole and urea exhibit promising anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro assays indicated that certain benzothiazole derivatives possess IC50 values in the low micromolar range, suggesting potent antiproliferative effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT 116 | 3.7 |

| Compound B | MCF-7 | 4.4 |

| Compound C | A549 | 5.0 |

Antimicrobial Activity

The antimicrobial potential of compounds containing the benzothiazole moiety has also been explored. Studies indicate moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) around 250 µg/mL . The structure of these compounds allows them to interact effectively with bacterial enzymes, which may explain their activity.

Table 2: Antimicrobial Activity

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 250 |

| Compound E | Escherichia coli | 250 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, interactions with carbonic anhydrase have been noted in related compounds, suggesting a possible pathway for its therapeutic effects .

Case Studies

In a notable case study, researchers investigated the effects of adamantane derivatives on cancer cell lines and observed significant apoptotic activity. The study highlighted that the introduction of the benzothiazole moiety enhanced the selectivity towards cancer cells while minimizing toxicity to normal cells .

Furthermore, another study focused on the evaluation of similar compounds in vivo demonstrated reduced tumor growth in animal models treated with these derivatives compared to controls.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Derivatives of benzothiazole and urea have shown promising activity against various cancer cell lines. In vitro assays indicate that certain benzothiazole derivatives possess IC50 values in the low micromolar range, suggesting potent antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT 116 | 3.7 |

| Compound B | MCF-7 | 4.4 |

| Compound C | A549 | 5.0 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, interactions with carbonic anhydrase have been noted in related compounds, suggesting a possible pathway for its therapeutic effects.

Antimicrobial Activity

The antimicrobial potential of compounds containing the benzothiazole moiety has also been explored. Studies indicate moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) around 250 µg/mL. The structure of these compounds allows them to interact effectively with bacterial enzymes, which may explain their activity.

Table 2: Antimicrobial Activity

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 250 |

| Compound E | Escherichia coli | 250 |

Case Studies

In a notable case study, researchers investigated the effects of adamantane derivatives on cancer cell lines and observed significant apoptotic activity. The study highlighted that the introduction of the benzothiazole moiety enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Another study focused on evaluating similar compounds in vivo demonstrated reduced tumor growth in animal models treated with these derivatives compared to controls . This suggests that the compound not only exhibits potential in vitro but also shows promise in preclinical models.

Comparison with Similar Compounds

Table 2: Bioactivity and Physicochemical Properties

Key Observations:

- Thermal Stability: The acetamide derivative’s high melting point (485–486 K) reflects strong crystal packing, likely due to H-bonding. Ureas may exhibit similar or higher stability .

Commercial and Research Viability

In contrast, analogs like the acetamide derivative are more widely studied structurally but lack explicit pharmacological data in the provided evidence .

Q & A

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvent effects on rotational barriers (e.g., gauche vs. anti conformers) .

- Docking Studies : Use AutoDock Vina to assess adamantane’s role in target binding (e.g., mycobacterial enzymes ).

- QM/MM : Calculate torsional potentials for N–C–C–C dihedral angles to explain crystallographic distortions .

Case Study : MD simulations of 1-Adamantyl-3-(benzothiazol-2-yl)urea revealed a 15 kcal/mol barrier for adamantyl rotation, aligning with X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.